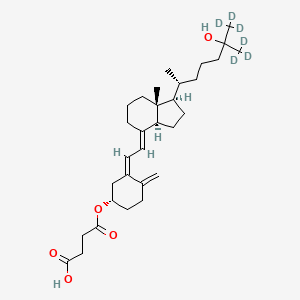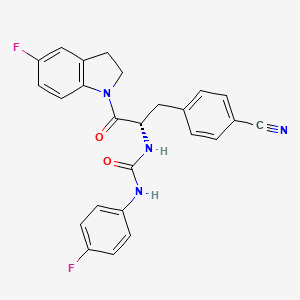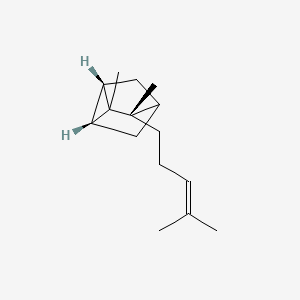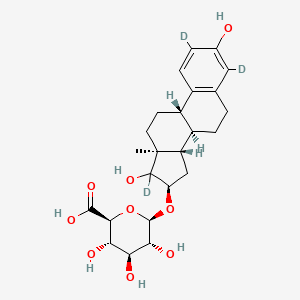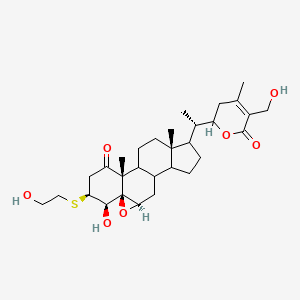
3-(2-Hydroxyethyl) thio withaferin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the compound is synthesized in a controlled laboratory environment using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl) thio withaferin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-(2-Hydroxyethyl) thio withaferin A has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroidal lactones
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and other diseases
Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl) thio withaferin A involves the inhibition of NF-kB activation and targeting of vimentin, an intermediate filament protein . This compound also inhibits the shedding of endothelial protein C receptor (EPCR), contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Withaferin A: The parent compound, known for its anti-inflammatory and anticancer properties
3-Azido Withaferin A: Another derivative with distinct biological activities.
Uniqueness
3-(2-Hydroxyethyl) thio withaferin A is unique due to the presence of the 2-hydroxyethylthio group, which may enhance its bioactivity and specificity compared to other derivatives .
Properties
Molecular Formula |
C30H44O7S |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2R,5S,6R,7R,9R,16S)-6-hydroxy-5-(2-hydroxyethylsulfanyl)-15-[(1S)-1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |
InChI |
InChI=1S/C30H44O7S/c1-15-11-22(36-27(35)18(15)14-32)16(2)19-5-6-20-17-12-25-30(37-25)26(34)23(38-10-9-31)13-24(33)29(30,4)21(17)7-8-28(19,20)3/h16-17,19-23,25-26,31-32,34H,5-14H2,1-4H3/t16-,17?,19?,20?,21?,22?,23-,25+,26-,28+,29-,30-/m0/s1 |
InChI Key |
NCEUNHCULWQXSL-OZFFHUCCSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC(C1)[C@@H](C)C2CCC3[C@@]2(CCC4C3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)SCCO)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)SCCO)C)O5)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




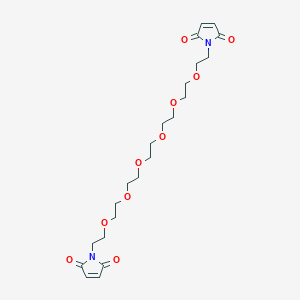
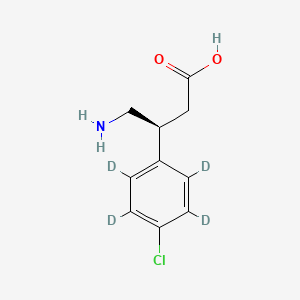
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
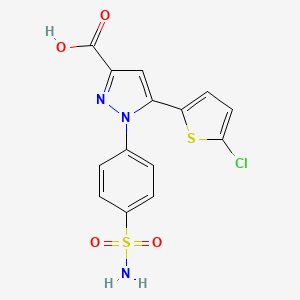


![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
